molecular formula C27H24N4O5 B2959284 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-29-4

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2959284
CAS番号: 1207046-29-4
分子量: 484.512
InChIキー: BBZKQNVZXJXSPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethoxyphenyl group and a 4-ethylphenyl side chain. The oxadiazole ring, a heterocyclic scaffold, enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .

特性

CAS番号

1207046-29-4

分子式

C27H24N4O5

分子量

484.512

IUPAC名

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-4-17-9-12-19(13-10-17)31-26(32)20-7-5-6-8-21(20)30(27(31)33)16-24-28-25(29-36-24)18-11-14-22(34-2)23(15-18)35-3/h5-15H,4,16H2,1-3H3

InChIキー

BBZKQNVZXJXSPC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC

溶解性

not available

製品の起源

United States

生物活性

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with an oxadiazole moiety and ethylphenyl groups. The synthesis of similar quinazoline derivatives typically involves multi-step organic reactions that enhance their pharmacological profile. For instance, derivatives containing electron-withdrawing groups have shown improved antibacterial activity against various pathogens .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against several bacterial strains:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans1177

These results indicate that the compound exhibits moderate antimicrobial activity comparable to standard drugs like ampicillin .

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. In particular:

  • Cell Lines Tested : K562 (leukemia) and HeLa (cervical carcinoma).
  • IC50 Values : The tested compounds showed limited toxicity towards these cancer cell lines with IC50 values ranging from 100 to 400 µM, suggesting a potential for further development as anticancer agents .

Neuroprotective Effects

Recent investigations into quinazoline derivatives have pointed to their role as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural features may contribute to its ability to inhibit cholinesterase enzymes effectively. Molecular docking studies have shown promising binding affinities for the active site of acetylcholinesterase, indicating potential neuroprotective effects .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities using the agar well diffusion method. The most active compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Screening : In a cytotoxicity study involving K562 and HeLa cells, certain derivatives were found to exhibit selective toxicity profiles, warranting further investigation into their mechanisms of action .
  • Molecular Docking Studies : Research employing molecular docking techniques revealed that specific substitutions on the quinazoline scaffold significantly influenced binding interactions with target enzymes like DNA gyrase and acetylcholinesterase .

類似化合物との比較

Table 1: Key Structural and Inferred Properties of Comparable Compounds

Compound Name / Feature Target Compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione Morpholine-Containing Quinazolines Coumarin-Tetrazole Derivatives
Core Structure Quinazoline-2,4-dione Quinazoline-2,4-dione Quinazoline with alkylamino substituents Pyrazolone-tetrazole-coumarin hybrid
Oxadiazole Substituent 3-(3,4-dimethoxyphenyl) 3-(2-chlorophenyl) Absent Absent
Quinazoline Substituent 3-(4-ethylphenyl) 3-(furan-2-ylmethyl) Morpholine-propyl chain Coumarin-benzodiazepine/oxazepine
Molecular Weight ~468.5 (calculated) 434.8 ~350–450 (estimated) >500 (e.g., 4g: ~650–700)
Key Functional Groups Methoxy (electron-donating), ethylphenyl (hydrophobic) Chloro (electron-withdrawing), furan (polar) Morpholine (polar), propyl (flexible linker) Coumarin (fluorescent), tetrazole (bioisostere)
Inferred Bioactivity Potential EPI or antimicrobial agent (quinazoline core) Unknown, but chloro and furan may modulate target binding Proven EPI efficacy against P. aeruginosa Likely fluorescence-based applications or enzyme inhibition

Substituent-Driven Pharmacological Implications

  • Oxadiazole Modifications: The target compound’s 3,4-dimethoxyphenyl group on oxadiazole contrasts with the 2-chlorophenyl group in .
  • Quinazoline Side Chains : The 4-ethylphenyl group in the target compound is more hydrophobic than the furan-2-ylmethyl group in or the morpholine-propyl chain in . This hydrophobicity may favor membrane penetration or interactions with lipophilic enzyme pockets.
  • EPI Activity : While morpholine-containing quinazolines in demonstrate superior EPI activity, the target compound’s oxadiazole and ethylphenyl groups could offer distinct mechanistic advantages, such as reduced susceptibility to efflux pumps.

Q & A

Q. Tables

Property Value Method Reference
Molecular Weight496.52 g/molHRMS
Calculated logP3.8ChemAxon
Aqueous Solubility (pH 7.4)12 µMShake-flask/HPLC
Crystal SystemMonoclinic, P2₁/cX-ray diffraction

Q. Notes

  • All experimental protocols should include triplicate runs ± SEM.
  • Synthetic procedures must adhere to Green Chemistry principles (e.g., solvent recovery ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。